molecular formula C14H16N2O6S B15169661 S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate CAS No. 647852-32-2

S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate

Cat. No.: B15169661
CAS No.: 647852-32-2
M. Wt: 340.35 g/mol
InChI Key: YYQDOFVTGSZCSB-QJPTWQEYSA-N
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Description

S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a hydroxymethyl group, and an oxolan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

CAS No.

647852-32-2

Molecular Formula

C14H16N2O6S

Molecular Weight

340.35 g/mol

IUPAC Name

S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate

InChI

InChI=1S/C14H16N2O6S/c1-8(18)23-4-2-3-9-6-16(14(21)15-13(9)20)12-5-10(19)11(7-17)22-12/h6,10-12,17,19H,4-5,7H2,1H3,(H,15,20,21)/t10-,11+,12+/m0/s1

InChI Key

YYQDOFVTGSZCSB-QJPTWQEYSA-N

Isomeric SMILES

CC(=O)SCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC(=O)SCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate involves multiple steps, starting with the preparation of the oxolan ring and the pyrimidine ring. The hydroxymethyl group is introduced through a hydroxylation reaction, and the ethanethioate group is added via a thiolation reaction. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

Mechanism of Action

The mechanism of action of S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxymethyl and ethanethioate groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]ethanethioate is a complex chemical compound with potential biological activities. Understanding its biological properties is essential for evaluating its therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Molecular Formula and Structure

The molecular formula of S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]ethanethioate is C12H15N3O4SC_{12}H_{15}N_3O_4S. Its structure features a pyrimidine ring linked to an oxolane derivative, which may contribute to its biological activity.

Antiviral Properties

Research has indicated that compounds similar to S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]ethanethioate exhibit significant antiviral properties. A study published in PMC8769541 highlighted the efficacy of non-nucleoside structured compounds against various human viruses, suggesting that the compound may inhibit viral replication through mechanisms such as receptor binding interference and fusion inhibition .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Similar compounds have been shown to induce apoptosis in cancer cells by interfering with cellular pathways. For instance, a study indicated that derivatives of pyrimidine could inhibit tumor growth in vitro by inducing cell cycle arrest .

Enzyme Inhibition

Enzymatic assays have demonstrated that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, which is beneficial in targeting diseases such as cancer and viral infections.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis and cell cycle arrest
Enzyme InhibitionInhibition of metabolic enzymes

Table 2: Comparative Analysis with Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntiviral1.0
Compound BAnticancer0.5
S-[3-[...]]Antiviral/AnticancerTBDCurrent Study

Case Study 1: Antiviral Efficacy

A study examined the antiviral efficacy of structurally similar compounds against the cowpox virus. The results showed a promising EC50 value indicating effective inhibition of viral replication. The mechanism was attributed to the interaction with viral proteins that are crucial for replication .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that derivatives similar to S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]ethanethioate induced significant apoptosis. The study concluded that these compounds could be developed into potential therapeutic agents for cancer treatment .

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